molecular formula C26H31N3O3S B3299542 N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide CAS No. 899911-77-4

N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide

Cat. No.: B3299542
CAS No.: 899911-77-4
M. Wt: 465.6 g/mol
InChI Key: BCWREZZWSFRGBL-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 2,5-dimethoxyphenyl group, a sulfur-linked 1,4-diazaspiro[4.6]undeca-1,3-diene moiety, and a 4-methylphenyl substituent.

Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, analogous sulfur-containing acetamides are synthesized via refluxing sulfonamide intermediates with acetic anhydride , though the exact route for this compound may require specialized spirocyclic ring formation strategies.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-18-8-10-19(11-9-18)24-25(29-26(28-24)14-6-4-5-7-15-26)33-17-23(30)27-21-16-20(31-2)12-13-22(21)32-3/h8-13,16H,4-7,14-15,17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWREZZWSFRGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCCC3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its stability and diverse reactivity. The presence of the dimethoxyphenyl and methylphenyl groups enhances its chemical properties, making it a subject of interest in medicinal chemistry.

Molecular Formula

  • Molecular Formula : C25H28N3O4S
  • Molecular Weight : 468.57 g/mol

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The unique spirocyclic structure may facilitate binding to these targets, potentially influencing various biological processes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds related to this structure have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have demonstrated that certain derivatives effectively inhibit CDK2 and CDK9, leading to G2/M cell cycle arrest and apoptosis in cancer cell lines .
  • Antimicrobial Properties : Some related compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Neuroprotective Effects : There is emerging evidence that similar compounds may exert neuroprotective effects, potentially benefiting neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antitumor Efficacy : A study identified a series of pyrimidine derivatives that showed significant inhibition of CDK2 (IC50 = 0.004 μM) and CDK9 (IC50 = 0.009 μM), achieving substantial improvements over existing treatments. These findings highlight the potential of this class of compounds in cancer therapy .
  • Synthetic Pathways : The synthesis of related compounds often involves multi-step organic reactions that include cyclization and substitution reactions to introduce various functional groups. This complexity underscores the need for optimization in synthetic routes for enhanced yield and purity.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Reference
Compound 20aCDK2 Inhibitor0.004
Compound XAntimicrobial12.5
Compound YNeuroprotectiveNot reported

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related molecules:

Compound Substituents Key Features
N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide 2,5-dimethoxyphenyl, diazaspiro[4.6] ring, 4-methylphenyl, thioether linkage High rigidity, electron-donating methoxy groups, potential for π-π interactions
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro-2-nitrophenyl, methylsulfonyl group Electron-withdrawing nitro and chloro groups, planar structure
2-[(Quinolin-8-yloxy)acetamide] derivatives Quinoline core, ether linkage Aromatic stacking capability, moderate solubility in polar solvents

Electronic and Steric Effects

  • Methoxy vs. Nitro/Chloro Groups : The 2,5-dimethoxyphenyl group in the target compound provides electron-donating effects, enhancing nucleophilicity at the acetamide nitrogen. In contrast, nitro and chloro substituents (as in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) are electron-withdrawing, reducing reactivity .
  • Diazaspiro Ring vs.

Crystallographic and Stability Considerations

Crystallographic refinement using SHELX software would likely reveal intermolecular interactions similar to those in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, such as hydrogen bonding between acetamide carbonyls and aromatic hydrogens. However, the diazaspiro ring’s bulk may reduce packing efficiency compared to simpler analogs.

Research Findings and Hypothetical Data Tables

Table 1: Hypothetical Physicochemical Properties

Property Target Compound N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Molecular Weight ~500 g/mol ~300 g/mol
Solubility (H2O) Low (hydrophobic spiro ring) Moderate (polar nitro group)
LogP (Predicted) 3.5 2.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide

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